molecular formula C19H16N6O2 B11090862 N-(2-methylquinolin-6-yl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide

N-(2-methylquinolin-6-yl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide

Cat. No.: B11090862
M. Wt: 360.4 g/mol
InChI Key: CMXABTZQEWLYBP-UHFFFAOYSA-N
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Description

N-(2-methylquinolin-6-yl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylquinolin-6-yl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Methyl Group: The methyl group can be introduced through alkylation reactions using methyl halides.

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the cycloaddition of azides with nitriles.

    Coupling Reactions: The final step involves coupling the quinoline derivative with the tetrazole-containing phenoxy acetamide through nucleophilic substitution or other coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylquinolin-6-yl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline and phenoxy moieties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(2-methylquinolin-6-yl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The compound may exert its effects through:

    Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting between DNA base pairs and disrupting replication or transcription processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Such as chloroquine and quinine, known for their antimalarial properties.

    Tetrazole-Containing Compounds: Such as losartan and valsartan, used as antihypertensive agents.

Uniqueness

N-(2-methylquinolin-6-yl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide is unique due to its specific combination of the quinoline and tetrazole moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C19H16N6O2

Molecular Weight

360.4 g/mol

IUPAC Name

N-(2-methylquinolin-6-yl)-2-[4-(tetrazol-1-yl)phenoxy]acetamide

InChI

InChI=1S/C19H16N6O2/c1-13-2-3-14-10-15(4-9-18(14)21-13)22-19(26)11-27-17-7-5-16(6-8-17)25-12-20-23-24-25/h2-10,12H,11H2,1H3,(H,22,26)

InChI Key

CMXABTZQEWLYBP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2)NC(=O)COC3=CC=C(C=C3)N4C=NN=N4

Origin of Product

United States

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